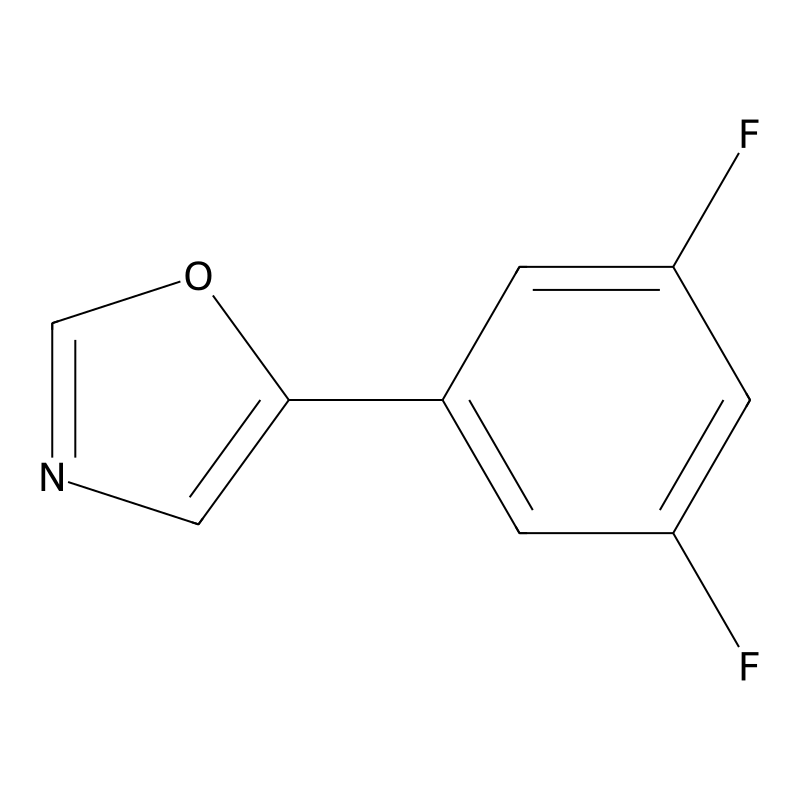

5-(3,5-Difluorophenyl)-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(3,5-Difluorophenyl)-1,3-oxazole is a heterocyclic compound characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. The presence of the 3,5-difluorophenyl substituent significantly influences its chemical properties and biological activities. This compound is part of a larger family of oxazoles, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.

Currently, there is no scientific research available describing a specific mechanism of action for 5-(3,5-Difluorophenyl)-1,3-oxazole. Oxazoles, as a class, exhibit a wide range of biological activities. Some oxazoles have been shown to possess anti-inflammatory, anti-cancer, and antibacterial properties []. However, the specific effects of 5-(3,5-Difluorophenyl)-1,3-oxazole remain unknown and require further investigation.

The chemical behavior of 5-(3,5-difluorophenyl)-1,3-oxazole can be explored through various reactions typical of oxazole derivatives. Key reactions include:

- Electrophilic Aromatic Substitution: The difluorophenyl group can undergo electrophilic substitution due to the electron-withdrawing effects of the fluorine atoms.

- Nucleophilic Attack: The nitrogen atom in the oxazole ring can participate in nucleophilic reactions, particularly with electrophiles.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed methods, direct arylation can occur at the C-2 or C-5 positions of the oxazole ring, allowing for further functionalization .

5-(3,5-Difluorophenyl)-1,3-oxazole exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that oxazole derivatives possess a range of pharmacological properties including:

- Antimicrobial Activity: Many oxazole compounds demonstrate effectiveness against various bacterial strains, with some exhibiting superior activity compared to established antibiotics .

- Anticancer Properties: Certain derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects: Some studies suggest that oxazole derivatives can protect neuronal cells from damage caused by amyloid-beta, a factor implicated in Alzheimer's disease .

The synthesis of 5-(3,5-difluorophenyl)-1,3-oxazole can be achieved through several methods:

- Direct Arylation: This method involves the coupling of 3,5-difluorophenyl halides with precursors containing an oxazole moiety under palladium catalysis, allowing for regioselective substitution at the desired position .

- Cyclization Reactions: Starting from appropriate precursors such as β-amino acids or α-halo ketones, cyclization can yield oxazoles through condensation reactions under acidic or basic conditions .

- Electrochemical Methods: Recent approaches have utilized electrochemical conditions to facilitate the formation of oxazoles from readily available starting materials without the need for harsh reagents .

The applications of 5-(3,5-difluorophenyl)-1,3-oxazole span various fields:

- Pharmaceutical Industry: Its derivatives are being explored as potential drugs targeting bacterial infections and cancer.

- Material Science: Oxazoles are used in developing polymers and coatings due to their thermal stability and electronic properties.

- Agricultural Chemistry: Some compounds exhibit herbicidal or fungicidal activities, making them candidates for agrochemical formulations .

Interaction studies involving 5-(3,5-difluorophenyl)-1,3-oxazole often focus on its binding affinity to biological targets such as enzymes and receptors. For instance:

- Enzyme Inhibition: Studies have shown that certain oxazole derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases like diabetes and cancer .

- Receptor Binding: Investigations into how these compounds interact with specific receptors can provide insights into their mechanism of action and potential side effects.

Several compounds share structural similarities with 5-(3,5-difluorophenyl)-1,3-oxazole. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-1,3-oxazole | Contains a chloro substituent | Exhibits strong antibacterial activity |

| 4-(Trifluoromethyl)phenyl-1,3-oxazole | Contains a trifluoromethyl group | Enhanced lipophilicity |

| 2-Methyl-1,3-oxazole | Methyl substitution at C2 | Lower boiling point |

These compounds differ primarily in their substituents and resultant biological activities. The presence of fluorine atoms in 5-(3,5-difluorophenyl)-1,3-oxazole enhances its lipophilicity and may improve its efficacy against certain biological targets compared to others lacking such substitutions .